molecular formula C21H16N2O7S2 B256586 4-[3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]propanoylamino]-2-hydroxy-benzoic acid

4-[3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]propanoylamino]-2-hydroxy-benzoic acid

Cat. No. B256586
M. Wt: 472.5 g/mol
InChI Key: LZVOLMPEQHQNLD-IUXPMGMMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]propanoylamino]-2-hydroxy-benzoic acid is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as BPTES, which stands for bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide. BPTES is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.

Mechanism of Action

BPTES selectively inhibits the activity of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is highly expressed in cancer cells, where it plays a crucial role in providing energy and biosynthetic precursors for cell growth and proliferation. By inhibiting glutaminase, BPTES disrupts the metabolism of cancer cells and induces cell death.
Biochemical and Physiological Effects:
BPTES has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the production of ATP, which is the main energy source for cells. BPTES also reduces the levels of glutamate, which is a neurotransmitter that plays a role in cell signaling. Furthermore, BPTES induces autophagy, a process by which cells degrade and recycle their own components.

Advantages and Limitations for Lab Experiments

One advantage of using BPTES in lab experiments is its selectivity for glutaminase, which allows for specific inhibition of this enzyme without affecting other metabolic pathways. However, BPTES has some limitations, such as its poor solubility in water and its instability in biological fluids. These limitations can affect the efficacy and bioavailability of BPTES in experimental settings.

Future Directions

There are several future directions for research on BPTES. One direction is to investigate the potential use of BPTES in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another direction is to explore the use of BPTES in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, research can focus on developing more stable and bioavailable forms of BPTES for use in experimental and clinical settings.

Synthesis Methods

The synthesis of BPTES involves several steps, starting with the reaction of 5-phenylacetamido-1,3,4-thiadiazole-2-thiol with 2-chloroethyl sulfide. This step is followed by the reaction of the resulting product with 1,3-benzodioxole-5-carbaldehyde to form the key intermediate. The final step involves the reaction of the intermediate with 4-hydroxybenzoic acid to obtain BPTES.

Scientific Research Applications

BPTES has been extensively studied in scientific research for its potential therapeutic applications. It has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. BPTES has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. Furthermore, BPTES has been investigated for its potential use in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases.

properties

Product Name

4-[3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]propanoylamino]-2-hydroxy-benzoic acid

Molecular Formula

C21H16N2O7S2

Molecular Weight

472.5 g/mol

IUPAC Name

4-[3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid

InChI

InChI=1S/C21H16N2O7S2/c24-14-9-12(2-3-13(14)20(27)28)22-18(25)5-6-23-19(26)17(32-21(23)31)8-11-1-4-15-16(7-11)30-10-29-15/h1-4,7-9,24H,5-6,10H2,(H,22,25)(H,27,28)/b17-8-

InChI Key

LZVOLMPEQHQNLD-IUXPMGMMSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=CC(=C(C=C4)C(=O)O)O

SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)NC4=CC(=C(C=C4)C(=O)O)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)NC4=CC(=C(C=C4)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.